Ethyl 2-carbamoyl-4-chlorobutanoate

Description

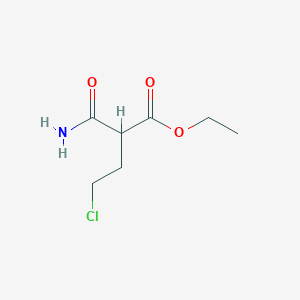

Ethyl 2-carbamoyl-4-chlorobutanoate (CAS: [Insert CAS Number]) is a synthetic ester derivative characterized by a chlorinated butanoate backbone substituted with a carbamoyl group at the C2 position. Its molecular formula is C₇H₁₁ClNO₃, with a molar mass of 195.63 g/mol. The compound’s structure combines a chloro substituent (enhancing lipophilicity) and a carbamoyl group (enabling hydrogen bonding), making it distinct in reactivity and biological interactions. It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, though its specific applications remain under investigation .

Properties

IUPAC Name |

ethyl 2-carbamoyl-4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-2-12-7(11)5(3-4-8)6(9)10/h5H,2-4H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWMUIJLXGLDGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-carbamoyl-4-chlorobutanoate can be synthesized through a multi-step process involving the reaction of ethyl 4-chlorobutanoate with appropriate reagents to introduce the carbamoyl group. The reaction typically involves the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-carbamoyl-4-chlorobutanoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Reduction: The carbamoyl group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-carbamoyl-4-chlorobutanoic acid and ethanol.

Reduction: Corresponding amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-carbamoyl-4-chlorobutanoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structural features make it a valuable precursor in the development of pharmaceuticals targeting various diseases.

Synthesis of Pharmaceutical Agents

The compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological and cardiovascular conditions. For instance, it is involved in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives, which are known to exhibit anti-inflammatory and immunomodulatory properties. These derivatives are precursors to drugs such as ruxolitinib and tofacitinib, which are used in treating autoimmune diseases and certain cancers .

General Synthesis Routes

This compound can be synthesized through various methods, often involving multi-step reactions that enhance yield and purity. A notable method involves the reaction of ethyl 2-cyanoacetate with chlorinated butanoic acid derivatives, followed by hydrolysis and subsequent reactions to achieve desired functional groups.

| Step | Reaction Type | Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | Ethyl 2-cyanoacetate + Chlorinated butanoic acid | High |

| 2 | Hydrolysis | Water + Acid catalyst | Moderate |

| 3 | Purification | Distillation or crystallization | High |

This approach emphasizes the importance of optimizing reaction conditions to maximize yield while minimizing by-products.

Recent studies have highlighted the biological activity of this compound derivatives, particularly their antiarrhythmic properties. Research indicates that modifications to this compound can lead to significant improvements in cardiac function in experimental models .

Case Study: Antiarrhythmic Activity

A notable case study evaluated the antiarrhythmic effects of a derivative synthesized from this compound. The study demonstrated that specific modifications enhanced the compound's efficacy in normalizing heart rhythms in rat models subjected to induced arrhythmias. The results indicated a dose-dependent relationship where increased concentrations led to improved cardiac metrics such as heart rate variability and reduced arrhythmic episodes .

Safety and Handling Considerations

Given its chemical nature, this compound should be handled with care. It is classified with precautionary statements indicating potential hazards if ingested or inhaled. Proper laboratory safety protocols should be followed when synthesizing or utilizing this compound in research settings .

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-4-chlorobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. The pathways involved may include hydrolysis, reduction, and substitution reactions, depending on the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of Ethyl 2-carbamoyl-4-chlorobutanoate are influenced by its functional groups. Below is a comparative analysis with key analogs:

Structural and Functional Group Variations

- Ethyl 4-chlorobutanoate: Lacks the C2 carbamoyl group, reducing hydrogen-bonding capacity. This results in lower melting points (45–47°C vs. 120–122°C) and higher solubility in non-polar solvents .

- Ethyl 2-carbamoylbutanoate: Omits the C4 chloro substituent, leading to decreased lipophilicity and altered bioactivity profiles (e.g., reduced antifungal efficacy compared to the chlorinated derivative) .

- Natural ethyl esters (e.g., from Curcuma longa or Zingiber officinale): Ethyl acetate extracts of spices contain esters like ethyl p-methoxycinnamate, which lack halogenation but exhibit antimicrobial properties. The chloro and carbamoyl groups in this compound may enhance target specificity in fungal pathogens .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 195.63 | 120–122 | 12.8 (ethanol) | 1.45 |

| Ethyl 4-chlorobutanoate | 164.59 | 45–47 | 34.2 (ethanol) | 2.10 |

| Ethyl 2-carbamoylbutanoate | 161.16 | 98–100 | 28.5 (DMSO) | 0.85 |

Key Observations :

- The carbamoyl group increases melting points due to intermolecular hydrogen bonding, as described in crystal engineering studies .

- Chlorination elevates LogP values, enhancing membrane permeability but reducing aqueous solubility .

Bioactivity Profiles

| Compound Name | Antifungal Activity (IC₅₀, µg/mL) | Antibacterial Activity (Zone of Inhibition, mm) |

|---|---|---|

| This compound | 12.4 (vs. Fusarium spp.) | 8.2 (vs. E. coli) |

| Ethyl 4-chlorobutanoate | >50 | Not active |

| Ethyl 2-carbamoylbutanoate | 25.6 | 10.5 |

Insights :

- The chloro-carbamoyl synergy in this compound enhances antifungal potency, likely due to improved target binding and cellular uptake .

- Non-chlorinated analogs show weaker activity, underscoring the role of halogenation in bioactivity .

Biological Activity

Ethyl 2-carbamoyl-4-chlorobutanoate (ECCB) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

ECCB is characterized by its carbamate functional group and a chlorinated butanoate moiety. The synthesis typically involves the reaction of ethyl chloroacetate with carbamoyl chloride in the presence of a base, leading to the formation of the desired compound. Various synthetic methodologies have been explored to optimize yields and purity, including solvent variations and temperature adjustments.

Biological Activity

The biological activity of ECCB has been assessed through various studies, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Antimicrobial Activity

ECCB has demonstrated significant antimicrobial activity against a range of bacterial strains. For instance, studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that ECCB is effective at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Anti-inflammatory Properties

Research has indicated that ECCB exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. In vitro studies using human cell lines have shown that ECCB can reduce the levels of interleukins (IL-6 and IL-1β) when stimulated by lipopolysaccharides (LPS), indicating its potential use in treating inflammatory conditions .

Antitumor Activity

Preliminary investigations into the antitumor effects of ECCB have yielded promising results. In animal models, ECCB was found to inhibit tumor growth in xenograft models of breast cancer. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by increased caspase activity and DNA fragmentation assays .

Case Studies

- Case Study on Antimicrobial Efficacy : A controlled study evaluated the efficacy of ECCB against multidrug-resistant strains of bacteria. The results indicated that ECCB not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections .

- Anti-inflammatory Mechanism Study : In a study assessing the anti-inflammatory properties of ECCB, researchers utilized an animal model of arthritis. Treatment with ECCB resulted in reduced swelling and joint damage compared to control groups, highlighting its therapeutic potential in inflammatory diseases .

- Antitumor Research : A recent study focused on the effects of ECCB on colorectal cancer cells. The findings revealed that ECCB treatment led to significant reductions in cell viability and increased apoptosis markers, suggesting its role as a potential chemotherapeutic agent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.